(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12F2O2 |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
(2,2-difluoro-1-methylcyclopropyl)methyl benzoate |
InChI |
InChI=1S/C12H12F2O2/c1-11(7-12(11,13)14)8-16-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
CVVKQMJZDPVSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(F)F)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate typically involves the reaction of 2,2-difluoro-1-methylcyclopropane with benzoic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzoic acid, followed by the addition of the difluoromethylcyclopropane compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's chemical reactivity stems from its steric and electronic properties, which can influence various chemical reactions such as:
- Esterification
- Nucleophilic Substitution
- Elimination Reactions
These reactions are essential for understanding the compound's potential in synthetic applications and drug development. Computational methods like quantitative structure-activity relationship (QSAR) modeling can further elucidate its biological effects and interactions with biological targets.
Drug Development
The presence of fluorine in (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate enhances its metabolic stability and bioactivity, making it a candidate for drug development. Fluorinated compounds are increasingly prevalent in the pharmaceutical industry due to their improved pharmacokinetic profiles. Approximately 25% of small-molecule drugs currently on the market contain fluorine atoms, indicating a strong trend towards fluorination in drug design .
Case Study: Fluorinated Compounds
A study highlighted the significance of fluorination in enhancing the potency and metabolic stability of drugs. For instance, the development of ezetimibe, a cholesterol absorption inhibitor, demonstrated that fluorination can lead to substantial increases in drug efficacy . This trend is echoed in research focusing on this compound, suggesting its potential role as a scaffold for novel therapeutic agents.
Research into the biological activity of this compound indicates potential therapeutic roles. Interaction studies using various biological assays can provide insights into its efficacy and safety profiles. Such studies are crucial for determining how this compound interacts with specific biological targets, which could lead to new treatments for diseases.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The distinguishing feature of (2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is its cyclopropylmethyl ester group , which introduces steric strain and electronic effects from the fluorine substituents. In contrast:
- Methyl benzoate (C₈H₈O₂) has a simple methyl ester group, offering minimal steric hindrance and high volatility .
- Ethyl benzoate (C₉H₁₀O₂) and butyl benzoate (C₁₁H₁₄O₂) feature linear alkyl chains, increasing lipophilicity with chain length .
- Substituted benzoates like methyl 2-chlorobenzoate or methyl 2-methoxybenzoate () modify the aromatic ring, altering electronic properties and reactivity.
Physical and Chemical Properties
Key Observations:
- The target compound’s higher molecular weight and fluorine substituents reduce water solubility compared to methyl or ethyl benzoates.
- The cyclopropane ring may lower volatility, making it less suitable for fragrance applications but advantageous in sustained-release formulations.
Biological Activity
(2,2-Difluoro-1-methyl-cyclopropyl)methyl benzoate is an organic compound with a complex structure characterized by the presence of difluoromethyl and benzoate functional groups. Its molecular formula is C${12}$H${12}$F$_2$O$_2$, which suggests potential applications in pharmaceuticals, particularly in drug development. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic roles, and associated research findings.
Chemical Structure and Properties
The unique cyclopropyl structure of this compound influences its chemical reactivity and biological activity. The compound's steric and electronic properties make it a candidate for various synthetic routes, which can be tailored to enhance its pharmacological properties.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C${12}$H${12}$F$_2$O$_2$ |
| Functional Groups | Difluoromethyl, Benzoate |
| Structural Motif | Cyclopropyl ring |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in antifungal and antibacterial applications. Interaction studies are essential to understand how this compound interacts with various biological targets.
Antifungal Activity
In vitro studies have demonstrated the compound's potential to inhibit fungal growth. For example, analogs with similar structures have shown promising results against Candida albicans, which is a common fungal pathogen. The minimum inhibitory concentration (MIC) values for structurally related compounds have been reported to be as low as 0.31 μg/mL in some cases, suggesting that this compound could exhibit comparable efficacy .
Antibacterial Activity
The compound also shows potential antibacterial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, with some derivatives demonstrating significant activity against resistant strains.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Antifungal Efficacy : A study evaluated various fluconazole analogs and found that certain structural modifications led to enhanced antifungal activity against C. albicans. These findings suggest that modifications similar to those in this compound may yield potent antifungal agents .
- Antibacterial Properties : In another investigation focusing on the antibacterial activity of cyclopropyl-containing compounds, researchers reported significant inhibition of bacterial growth at low concentrations. This highlights the potential utility of this compound in treating bacterial infections .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis and bacterial cell division.
- Disruption of Membrane Integrity : The presence of difluoromethyl groups may enhance membrane permeability or disrupt lipid bilayers in microbial cells.
Future Research Directions
Further research is warranted to explore:
- Quantitative Structure-Activity Relationship (QSAR) Studies : These studies could provide insights into the relationship between the chemical structure of this compound and its biological activity.
- In Vivo Studies : Animal models will be essential for assessing the therapeutic efficacy and safety profile of this compound.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound interacts with biological systems will aid in optimizing its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
